molecular formula C18H19ClFNO4S2 B2461746 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1448072-85-2

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2461746
CAS No.: 1448072-85-2
M. Wt: 431.92
InChI Key: UFCDLDIMRUPAAK-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a synthetic piperidine derivative featuring dual sulfonyl groups attached to aromatic rings. Its molecular formula is C₁₉H₁₈ClFNO₄S₂, with a molecular weight of 449.93 g/mol. The compound’s structure includes a 5-chloro-2-methylphenyl group and a 4-fluorophenyl moiety, both linked via sulfonyl bridges to the piperidine core.

Synthesis:
The compound is synthesized through a multi-step process involving:

Reaction of 4-piperidone with 5-chloro-2-methylbenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine).

Purification via recrystallization or chromatography to achieve high purity .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO4S2/c1-13-2-3-14(19)12-18(13)27(24,25)21-10-8-17(9-11-21)26(22,23)16-6-4-15(20)5-7-16/h2-7,12,17H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCDLDIMRUPAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the sulfonyl groups through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonylation process. For example, chlorosulfonic acid can be used to introduce the sulfonyl group onto the aromatic ring, followed by a coupling reaction with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The sulfonyl groups and aromatic rings can facilitate binding to these targets, potentially leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual sulfonyl groups and halogen substitutions , which distinguish it from structurally related molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Structural Features Biological Activity Key Differences
1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine Dual sulfonyl groups; chloro-methylphenyl and fluorophenyl substituents Anti-inflammatory (NO inhibition) Unique halogen combination enhances target selectivity
1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine Methoxy group instead of fluorine; single chloro substitution Antimicrobial, enzyme inhibition Methoxy group increases lipophilicity but reduces anti-inflammatory potency
1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine Oxadiazole ring replaces one sulfonyl group Anti-cancer, anti-microbial Oxadiazole enhances metabolic stability but limits sulfonyl-mediated binding
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-((4-methyltriazol-3-yl)sulfonyl)piperidine Triazole substituent; methoxy group Enzyme inhibition (acetylcholinesterase) Triazole improves solubility but reduces membrane permeability
1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine Methylsulfonyl group; simpler substitution profile Antibacterial Reduced aromaticity decreases receptor affinity compared to fluorophenyl analogs

Key Findings:

Halogen Effects: The chloro and fluoro substituents in the target compound enhance electrophilicity and target binding compared to non-halogenated analogs (e.g., methoxy or methyl groups) . Bromine or iodine substitutions (e.g., in 1-((2-bromophenyl)sulfonyl) derivatives) increase molecular weight but may reduce bioavailability .

Sulfonyl Group Impact: Dual sulfonyl groups improve hydrogen bonding with biological targets (e.g., enzymes like COX-2) compared to mono-sulfonyl or triazole-containing analogs . Replacement of one sulfonyl group with an oxadiazole (as in ) shifts activity toward antimicrobial rather than anti-inflammatory effects .

Biological Activity Trends :

  • Compounds with fluorine (e.g., 4-fluorophenyl) show higher anti-inflammatory activity due to enhanced electron-withdrawing effects and metabolic stability .
  • Methoxy or methyl groups (e.g., ) improve lipophilicity but may reduce specificity for inflammatory targets .

Biological Activity

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including anti-inflammatory properties, interactions with biological targets, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a piperidine ring with sulfonyl groups attached to aromatic rings, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is C18H19ClFNO4S2C_{18}H_{19}ClFNO_4S_2. The structural characteristics include:

  • Piperidine Core : Provides a basic framework for biological interactions.
  • Sulfonyl Groups : Enhance solubility and potential interactions with enzymes and receptors.

Anti-Inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential application in treating inflammatory diseases.

Interaction with Biological Targets

The compound's sulfonamide functionality allows it to interact with various biological targets, including:

  • Enzymes : Potential inhibition of enzymes involved in inflammatory pathways.
  • Receptors : Possible modulation of receptor activity related to pain and inflammation.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several bacterial strains, indicating its antimicrobial properties. The minimum inhibitory concentration (MIC) values were evaluated, showcasing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.30Bactericidal
Pseudomonas aeruginosa0.50Bacteriostatic

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Study on Inflammation : A study demonstrated that treatment with the compound significantly reduced inflammatory markers in a murine model of arthritis, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : Another study reported that the compound exhibited bactericidal activity against resistant strains of bacteria, suggesting its relevance in tackling antibiotic resistance.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Nitric Oxide Synthase : Reducing nitric oxide production may alleviate inflammation.
  • Binding to Enzymatic Targets : The sulfonamide group can facilitate binding to specific enzymes, inhibiting their activity.

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